2,4-Dibromo-7-methylquinoline
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Overview
Description
2,4-Dibromo-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms at positions 2 and 4, along with a methyl group at position 7, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-7-methylquinoline typically involves the bromination of 7-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 7-methylquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced quinoline compounds .
Scientific Research Applications
2,4-Dibromo-7-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-7-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological activities .
Comparison with Similar Compounds
2,4-Dichloro-7-methylquinoline: Similar in structure but with chlorine atoms instead of bromine.
2,4-Difluoro-7-methylquinoline: Contains fluorine atoms, offering different reactivity and biological properties.
7-Methylquinoline: Lacks halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness: 2,4-Dibromo-7-methylquinoline is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activities compared to its chloro and fluoro analogs. The bromine atoms also influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7Br2N |
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Molecular Weight |
300.98 g/mol |
IUPAC Name |
2,4-dibromo-7-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 |
InChI Key |
ZDNUCPWBWQBOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)Br)Br |
Origin of Product |
United States |
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